

An In-depth Technical Guide to the Threonyl-Methionine (Thr-Met) Dipeptide

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Compound of Interest

Compound Name: Thr-Met

Cat. No.: B1588686

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This technical guide provides a comprehensive overview of the structure, chemical characteristics, and analytical methodologies related to the threonyl-methionine (**Thr-Met**) dipeptide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this biomolecule.

Core Structure and Chemical Identity

The **Thr-Met** dipeptide is a biomolecule formed from the amino acids L-threonine and L-methionine, linked by a peptide bond. The structure consists of a threonine residue at the N-terminus and a methionine residue at the C-terminus.

IUPAC Name: (2S)-2-[[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutoic acid[1]

Synonyms: Threonylmethionine, TM dipeptide, H-**Thr-Met**-OH[1]

The chemical structure of the **Thr-Met** dipeptide is characterized by the polar hydroxyl group of the threonine side chain and the nonpolar thioether side chain of methionine. This combination of polar and nonpolar features influences its overall chemical properties and potential biological interactions.

Physicochemical Characteristics

The physicochemical properties of the **Thr-Met** dipeptide are summarized in the table below. These values are a combination of computed and extrapolated data from publicly available chemical databases.

| Property | Value | Source |
|--------------------------------|--------------------|------------------------------|
| Molecular Formula | C9H18N2O4S | PubChem[1] |
| Molecular Weight | 250.32 g/mol | PubChem[1] |
| Exact Mass | 250.09872823 Da | PubChem[1] |
| Isoelectric Point (pI) | ~5.6 (Calculated) | Theoretical |
| XLogP3 | -3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 138 Å ² | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |

Solubility: The solubility of peptides is influenced by their amino acid composition. Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions. The **Thr-Met** dipeptide, with one polar (Threonine) and one nonpolar (Methionine) residue and a calculated pI near neutral, is predicted to have moderate solubility in water. For practical applications, if solubility in water is limited, the use of a small amount of organic solvent such as DMSO, followed by dilution with an aqueous buffer, is recommended.

Stability: Peptides containing methionine are susceptible to oxidation of the thioether side chain to form methionine sulfoxide and subsequently methionine sulfone. This oxidation can be accelerated by exposure to higher pH, atmospheric oxygen, and certain metal ions. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or colder, away from

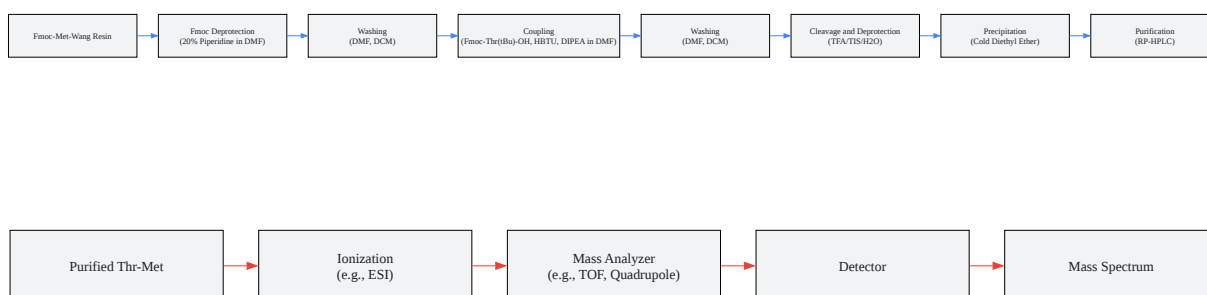
light and moisture. Solutions should be prepared fresh, and if storage in solution is necessary, it should be for a short duration at low temperatures, and freeze-thaw cycles should be avoided.

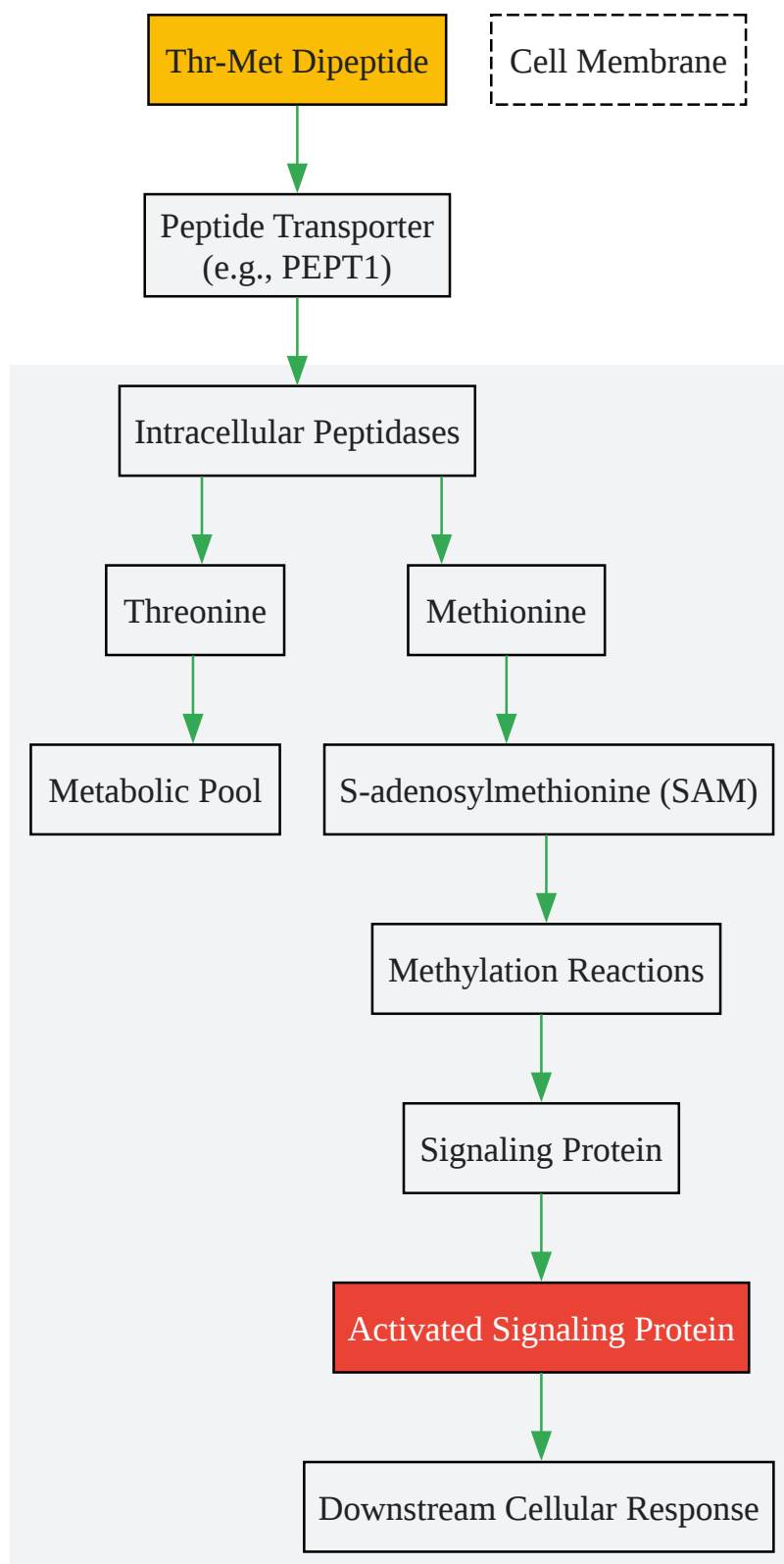
Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol outlines a representative procedure for the synthesis of the **Thr-Met** dipeptide using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of **Thr-Met**:





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References

- 1. Thr-Met | C₉H₁₈N₂O₄S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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